molecular formula C5HBrN4 B1273054 2-bromo-1H-imidazole-4,5-dicarbonitrile CAS No. 50847-09-1

2-bromo-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1273054
CAS RN: 50847-09-1
M. Wt: 196.99 g/mol
InChI Key: WMPWSWMSTJAAPF-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole-4,5-dicarbonitrile is a compound with the chemical formula C5H2BrN5 . It is a white crystalline solid that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .


Molecular Structure Analysis

The molecular formula of 2-bromo-1H-imidazole-4,5-dicarbonitrile is C5HBrN4 . It has a molecular weight of 196.99 . The structure contains a total of 11 atoms; 1 Hydrogen atom, 5 Carbon atoms, 4 Nitrogen atoms, and 1 Bromine atom . It also contains a total of 11 bonds; 10 non-H bonds, 7 multiple bonds, 2 triple bonds, 5 aromatic bonds, 1 five-membered ring, 2 nitrile(s) (aromatic) and 1 Imidazole(s) .


Physical And Chemical Properties Analysis

2-Bromo-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature . The melting point is between 147.0 to 151.0 °C . It should be stored under an inert gas at room temperature .

Scientific Research Applications

Molecular, Electronic and Dynamical Properties Study

Specific Scientific Field

This research falls under the field of Quantum Mechanics and Vibrational Spectroscopy .

Application Summary

The 2-Bromo-1H-imidazole-4,5-dicarbonitrile (2B1HID) molecule was studied using quantum mechanical and vibrational spectroscopic methods . The study aimed to understand the molecule’s properties in various solvents .

Methods of Application

Atoms In Molecules (AIM) was used to find the topological studies and understand the type of bonding present in it . The calculations of NBO studies were used to determine the solidity . The TD-DFT approach was used with the help of simulated UV–Vis with various solvents to know the electronic transition .

Results or Outcomes

The study found that the molecule’s important parameters increase with an increase in temperature . The molecule’s bioactive nature and reactive areas were demonstrated by the explanation of the Fukui function and studies of Molecular Electrostatic Potential .

Synthesis of Metal Complexes

Specific Scientific Field

This research is in the field of Inorganic Chemistry .

Application Summary

The compound was utilized as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the search results.

Results or Outcomes

The specific results or outcomes were not detailed in the search results.

Biological Activities

Specific Scientific Field

This research is in the field of Pharmacology .

Application Summary

The derivatives of 1, 3-diazole, which include 2-bromo-1H-imidazole-4,5-dicarbonitrile, show different biological activities .

Results or Outcomes

The derivatives of 1, 3-diazole have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Chemical Industry

Specific Scientific Field

This application is in the field of Chemical Industry .

Application Summary

2-Bromo-1H-imidazole-4,5-dicarbonitrile is a chemical compound that is used in the chemical industry .

Safety And Hazards

2-Bromo-1H-imidazole-4,5-dicarbonitrile is potentially toxic and safety precautions should be taken during handling . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective equipment such as gloves, goggles, and lab coats should be worn when handling the compound .

properties

IUPAC Name

2-bromo-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPWSWMSTJAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381292
Record name 2-bromo-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1H-imidazole-4,5-dicarbonitrile

CAS RN

50847-09-1
Record name 2-bromo-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1H-imidazole-4,5-dicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,5-Dicyanoimidazole (23.6 g) was dissolved in sodium hydroxide solution (0.1N, 500 ml) with stirring and then bromine (36 ml) was added dropwise with stirring at room temperature. The mixture was stirred at room temperature overnight and the resulting solid was filtered, washed with water and dried to give 2-bromo-4,5-dicyanoimidazole m.p. 141°-144°. This compound (20 g) in dimethylformamide (100 ml) was added with stirring to a suspension of sodium hydride (80% dispersion in oil, 3.05 g) in dimethylformamide (100 ml) at room temperature. The mixture was cooled to 5° and chloromethyl 2-trimethylsilylethyl ether (18 ml) was added dropwise with stirring. This mixture was allowed to stand at room temperature overnight and was then poured into water and extracted with ethyl acetate. Evaporation of solvent gave an oil which was purified by column chromatography to give 1-(2-trimethylsilylethoxymethyl)-2-bromo-4,5-dicyano-1H-imidazole m.p.47°-52°. In a similar manner, the following were obtained: 1-benzyl- 2-bromo-4,5-dicyano-1H-imidazole, nD23 : 1.601, and 1-allyl-2-bromo-4,5-dicyano-1H-imidazole, m.p. 85°-87°.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Lawrence, P Rajesh, A Irfan, S Muthu - Journal of Molecular Liquids, 2023 - Elsevier
The 2-Bromo-1H-imidazole-4,5-dicarbonitrile (2B1HID) molecule is studied by quantum mechanical and vibrational spectroscopic methods. Atoms In Molecules (AIM) was carried out to …
Number of citations: 2 www.sciencedirect.com
P Guo, Y Chen, M Chang, Y Li, Q Yang… - Journal of Chemical & …, 2022 - ACS Publications
Due to the very close physical properties and kinetic diameters of CH 4 and N 2 , the development of adsorbents for the efficient capture of methane from coal-bed methane (CBM) is a …
Number of citations: 4 pubs.acs.org
MH Alkordi - 2010 - search.proquest.com
The works presented herein outline rational design approaches towards construction of solid state materials with great potentials to answer some of current demanding applications. …
Number of citations: 3 search.proquest.com
AK Bharathi, SC Jeyaseelan, S Hussain… - Journal of Molecular …, 2024 - Elsevier
The geometrical structure of t‑butyl‑3,4,5-trimethyl-2-pyrrole carboxylate (TBTPC) was computed by DFT calculations using the B3LYP method and the 6–311++G(d,p) basis set using …
Number of citations: 0 www.sciencedirect.com
M Leivers, JF Miller, SA Chan, R Lauchli… - Journal of Medicinal …, 2014 - ACS Publications
By reducing the basicity of the core heterocycle in a series of HCV NS5B inhibitors, the hERG liability was reduced. The SAR was then systematically explored in order to increase …
Number of citations: 18 pubs.acs.org

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